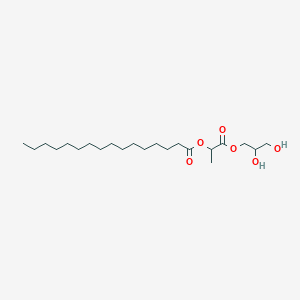
Acetylruthenocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylruthenocene is an organometallic compound that belongs to the family of metallocenes. It consists of a ruthenium ion sandwiched between two cyclopentadienyl rings, with an acetyl group attached to one of the cyclopentadienyl rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetylruthenocene can be synthesized through several methods. One common method involves the reaction of ruthenium trisacetylacetonate with an excess of cyclopentadienylmagnesium bromide. The reaction proceeds as follows:
Ru(acac)3+2C5H5MgBr→Ru(C5H5)2+3acacMgBr
Another method involves the reaction of sodium cyclopentadienide with ruthenium dichloride, which is prepared in situ by the reduction of ruthenium trichloride:
RuCl3+3NaC5H5→Ru(C5H5)2+3NaCl
Industrial Production Methods: Industrial production of ruthenocene, acetyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Acetylruthenocene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as ferric chloride or ceric ammonium nitrate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as alkyl or aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of ruthenium(III) complexes, while reduction can yield ruthenium(II) complexes.
Aplicaciones Científicas De Investigación
Acetylruthenocene has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: this compound is studied for its potential use in biological imaging and as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of ruthenocene, acetyl- involves its interaction with molecular targets through coordination chemistry. The ruthenium center can form stable complexes with various ligands, allowing it to participate in electron transfer reactions and catalytic processes. The acetyl group can also influence the reactivity and stability of the compound by modifying the electronic properties of the cyclopentadienyl rings.
Comparación Con Compuestos Similares
Acetylruthenocene is unique compared to other metallocenes due to the presence of the acetyl group, which imparts distinct chemical properties. Similar compounds include:
Ferrocene: Consists of an iron ion sandwiched between two cyclopentadienyl rings. It is less reactive than ruthenocene, acetyl-.
Cobaltocene: Contains a cobalt ion and is known for its high reactivity and ability to undergo redox reactions.
Nickelocene: Features a nickel ion and is less stable compared to ruthenocene, acetyl-.
This compound stands out due to its stability and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
1316-92-3 |
|---|---|
Fórmula molecular |
C12H12ORu |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylideneethanolate;ruthenium(2+) |
InChI |
InChI=1S/C7H8O.C5H5.Ru/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5,8H,1H3;1-5H;/q;-1;+2/p-1 |
Clave InChI |
TXQXQGJNKHCSRU-UHFFFAOYSA-M |
SMILES |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Ru+2] |
SMILES canónico |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Ru+2] |
Sinónimos |
acetylruthenocene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


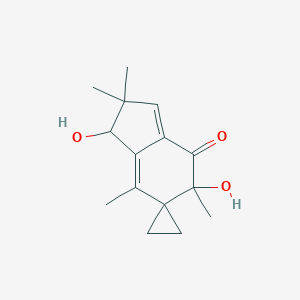

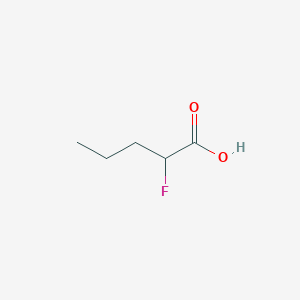
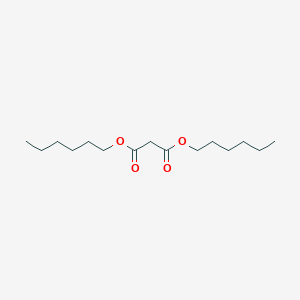
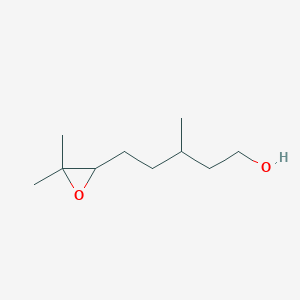
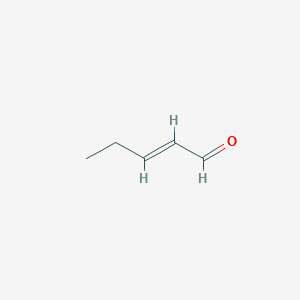

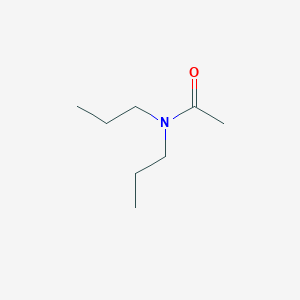
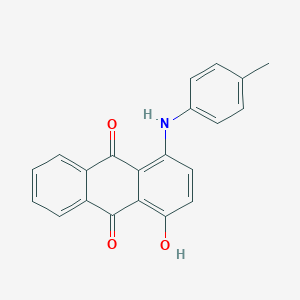
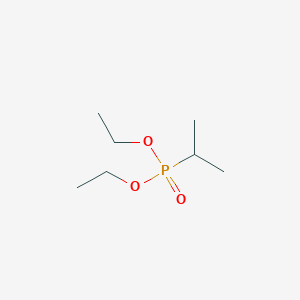
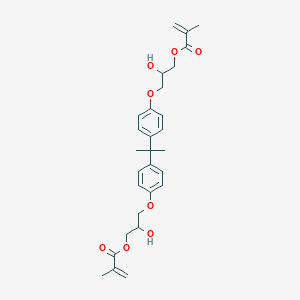
![Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1)](/img/structure/B73819.png)

